6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one
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Overview
Description
6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that features a diazinane ring with a sulfanylidene group and a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorophenyl isothiocyanate with a suitable diamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds share a similar chlorophenyl group but differ in their core structure.
6-(3-Chlorophenyl)-9-isopropyl-9H-purin-2-yl: This compound has a similar chlorophenyl group but a different heterocyclic core.
Uniqueness
6-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific combination of a diazinane ring with a sulfanylidene group and a chlorophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H9ClN2OS |
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Molecular Weight |
240.71 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
InChI Key |
FVEKTRRQHOPUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)NC1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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